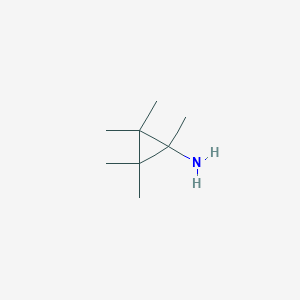

Pentamethylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17N |

|---|---|

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1,2,2,3,3-pentamethylcyclopropan-1-amine |

InChI |

InChI=1S/C8H17N/c1-6(2)7(3,4)8(6,5)9/h9H2,1-5H3 |

InChI Key |

UCLNDQWLXAHDRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C1(C)N)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Cyclopropylamines

Classical Approaches to Cyclopropylamine (B47189) Formation

Cyclopropanation Reactions Incorporating Nitrogen Functionality

Cyclopropanation involves the addition of a carbene or carbenoid to an alkene to form the three-membered ring. wikipedia.org To synthesize a cyclopropylamine directly, this reaction must incorporate a nitrogen-containing group. One approach involves the use of diazo compounds, which can react with olefins to produce cyclopropanes. wikipedia.org For instance, metal-catalyzed reactions of diazo compounds with olefins are a cornerstone of cyclopropane (B1198618) synthesis. acs.org

In the context of pentamethylcyclopropan-1-amine, a hypothetical cyclopropanation route would likely start with a highly substituted alkene, such as 2,3-dimethyl-2-butene (B165504) (tetramethylethylene). The addition of a carbene bearing a nitrogen-precursor group (e.g., a nitrile or a protected amine) would be required. However, the steric bulk of both the alkene and the carbene would present a significant synthetic challenge, likely resulting in low yields.

Another classical method is the Simmons-Smith reaction, which uses a carbenoid, typically iodomethylzinc iodide, to cyclopropanate an alkene. wikipedia.org Adapting this method would require a nitrogen-functionalized carbenoid, which is less common. Intramolecular cyclization, where a haloalkane with an appropriately placed activating group (like a nitrile) is treated with a base, can also form a cyclopropane ring. wikipedia.org

Rearrangement Reactions (e.g., Curtius Rearrangement, Hofmann Rearrangement applied to cyclopropyl (B3062369) precursors)

Rearrangement reactions provide a powerful and widely used pathway to cyclopropylamines from carboxylic acid derivatives. acs.org These methods are advantageous as they often proceed with retention of configuration at the migrating carbon. wikipedia.org

The Curtius Rearrangement transforms a carboxylic acid into a primary amine. nih.gov The process begins with the conversion of a cyclopropanecarboxylic acid to an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.orgresearchgate.net This isocyanate intermediate can then be hydrolyzed by water or acid to yield the primary amine. nih.govnih.gov The reaction is tolerant of many functional groups and is a key method for producing optically active cyclopropylamine derivatives. nih.gov For the synthesis of this compound, this would require the corresponding pentamethylcyclopropanecarboxylic acid as a precursor.

| Precursor Type | Key Reagent(s) | Intermediate | Final Product | Reference |

| Cyclopropane Carboxylic Acid | Diphenylphosphoryl azide (DPPA) or Sodium Azide (NaN₃) | Acyl Azide, Isocyanate | Primary Amine | nih.govnih.gov |

| Cyclopropyl Carboxylic Acid Ester | Hydrazine, Nitrous Acid | Acylhydrazine, Acyl Azide | Primary Amine | wikipedia.org |

The Hofmann Rearrangement converts a primary amide into a primary amine with one fewer carbon atom. google.com This reaction is applicable to cyclopropanecarboxamides. The classic conditions involve treatment of the amide with a halogen (like bromine) in a strong base solution. thieme-connect.com A key intermediate is an N-bromoamide, which rearranges to an isocyanate that is subsequently hydrolyzed. thieme-connect.com More modern, greener variations have been developed, including an electro-induced Hofmann rearrangement that avoids the use of stoichiometric halogens and generates the reactive species through anodic oxidation of bromides. thieme-connect.comthieme-connect.com This electrochemical method has been successfully applied to a variety of cyclopropyl amides, affording the corresponding amines (as carbamate (B1207046) derivatives) in moderate to excellent yields. thieme-connect.comresearchgate.net

| Substrate | Reaction Conditions | Yield (%) | Reference |

| Cyclopropanecarboxamide | Galvanostatic electrolysis, NaBr, Methanol | 94% | thieme-connect.comthieme-connect.com |

| 1-Phenylcyclopropanecarboxamide | Galvanostatic electrolysis, NaBr, Methanol | 84% | thieme-connect.com |

| 1-(4-Chlorophenyl)cyclopropanecarboxamide | Galvanostatic electrolysis, NaBr, Methanol | 75% | thieme-connect.com |

| 1-Benzylcyclopropanecarboxamide | Galvanostatic electrolysis, NaBr, Methanol | 65% | thieme-connect.com |

Nucleophilic Alkylation of Ammonia (B1221849) or Amines with Haloalkanes (Contextual to cyclopropyl systems)

The alkylation of ammonia or primary amines with alkyl halides is a fundamental method for forming carbon-nitrogen bonds. libretexts.org In this approach, the amine acts as a nucleophile, attacking the electrophilic carbon of the haloalkane in an SN2 reaction. ucalgary.ca To synthesize a cyclopropylamine, one would react a halocyclopropane (e.g., bromocyclopropane) with ammonia or a suitable amine equivalent. longdom.org

However, this method has significant drawbacks, particularly for primary amine synthesis. The primary cyclopropylamine product is itself a nucleophile and can react with additional halocyclopropane, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. ucalgary.ca This often results in a mixture of products that is difficult to separate. Using a large excess of ammonia can favor the formation of the primary amine but does not eliminate side products entirely. For a sterically hindered substrate like 1-bromo-pentamethylcyclopropane, the SN2 reaction would be extremely slow due to steric hindrance at the reaction center.

Modern Advancements in Cyclopropylamine Synthesis

Recent decades have seen the development of more sophisticated and efficient methods for synthesizing cyclopropylamines, often leveraging metal catalysis to achieve high selectivity and functional group tolerance.

Metal-Catalyzed Cyclopropanations and Aminocyclopropanation Reactions

Transition metal catalysis has revolutionized the synthesis of cyclopropanes. nih.gov Catalysts based on rhodium, copper, and palladium are commonly used to promote the cyclopropanation of alkenes with diazo compounds under mild conditions. acs.org These reactions can be rendered enantioselective through the use of chiral ligands, providing access to optically active cyclopropyl derivatives.

Direct aminocyclopropanation, while less common, is an attractive strategy. More prevalent is the use of metal catalysis to functionalize an existing cyclopropane ring. For example, palladium-catalyzed cross-coupling reactions can form C–N bonds to create N-arylcyclopropylamines from cyclopropylamine and aryl bromides. researchgate.net Another advanced approach is the formal C(sp³)–H amination of cyclopropanes. A phosphine-catalyzed reaction has been described for the synthesis of 1-substituted cyclopropylamines, which features high regioselectivity and avoids transition metals. acs.org

The Kulinkovich reaction, which typically forms cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst, has been adapted for amine synthesis. wikipedia.orgresearchgate.net The Kulinkovich–Szymoniak reaction, a modification of this process, allows for the synthesis of cyclopropylamines from nitriles. nih.gov

| Method | Catalyst/Reagent | Precursors | Product Type | Reference |

| Cross-Coupling | Pd₂(dba)₃/BINAP | Cyclopropylamine, Aryl Bromide | N-Arylcyclopropylamine | researchgate.net |

| C-H Amination | Triphenylphosphine | Substituted Cyclopropane, Amine Source (e.g., Indole) | 1-Substituted Cyclopropylamine | acs.org |

| Kulinkovich–Szymoniak | Ti(OiPr)₄, Grignard Reagent | Nitrile | Primary Cyclopropylamine | nih.gov |

Reductive Amination Strategies for Cyclopropylamine Synthesis

Reductive amination is a highly versatile and widely used method for preparing amines from carbonyl compounds. wikipedia.org The reaction involves the condensation of a ketone or aldehyde with ammonia or a primary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net This method is particularly useful for synthesizing substituted cyclopropylamines from cyclopropyl ketones or cyclopropanecarboxaldehydes. longdom.orgresearchgate.net

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough not to reduce the starting carbonyl compound but are effective at reducing the intermediate iminium ion. wikipedia.orgresearchgate.net This chemoselectivity allows the reaction to be performed in one pot. wikipedia.org

A scalable process for producing non-racemic 1-cyclopropyl alkyl-1-amines has been developed using this strategy. google.com The process involves the condensation of a cyclopropyl ketone with a chiral amine (like (S)-(-)-α-phenylethylamine) in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) to form a chiral imine. This intermediate is then reduced with a hydride reagent like sodium borohydride (B1222165) (NaBH₄), followed by removal of the chiral auxiliary group to yield the desired optically active primary amine. google.com This approach would be a plausible route to this compound, starting from pentamethylcyclopropanone.

Michael-Initiated Ring-Closure Reactions to Form Cyclopropylamine Systems

The Michael-Initiated Ring-Closure (MIRC) reaction is a powerful and versatile method for synthesizing cyclopropane rings. rsc.orgresearchgate.net This reaction involves the conjugate addition (a Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate. This intermediate then undergoes an intramolecular nucleophilic substitution, closing the three-membered ring by displacing a leaving group. chemrxiv.org

The general mechanism proceeds as follows:

Michael Addition: A stabilized carbanion (Michael donor) attacks a Michael acceptor (typically an α,β-unsaturated compound).

Intramolecular Cyclization: The resulting enolate intermediate attacks an α-carbon bearing a leaving group (e.g., a halide), leading to the formation of the cyclopropane ring.

For the synthesis of cyclopropylamine precursors, this strategy is often applied to create nitro- or ester-substituted cyclopropanes, which can then be converted to the amine functionality. For instance, nitro-substituted cyclopropanes, which serve as valuable donor-acceptor cyclopropanes, can be synthesized via MIRC and subsequently reduced to the corresponding cyclopropylamine. nih.gov The stereochemical outcome of MIRC reactions can be controlled with a high degree of precision, making it a valuable tool in asymmetric synthesis. rsc.orgresearchgate.net

Electrochemical and Photochemical Approaches to Cyclopropylamines and their Derivatives

Modern synthetic chemistry has increasingly turned to electrochemical and photochemical methods to drive reactions under mild and environmentally benign conditions.

Electrochemical Synthesis: A notable electrochemical approach to cyclopropylamines involves an electro-induced Hofmann rearrangement of cyclopropyl amides. This method provides practical access to cyclopropylamines without the need for stoichiometric chemical oxidants like halogens. rsc.org The reaction is typically conducted in an undivided galvanostatic cell. A range of 1-substituted cyclopropyl amides can be converted into their corresponding carbamate derivatives (which are readily hydrolyzed to the amine) in moderate to excellent yields. rsc.org Research by Jubault et al. demonstrated the conversion of various cyclopropyl amides to their corresponding amines in yields ranging from 23% to 94%. google.com

Photochemical Synthesis: While direct photochemical cyclopropanation to form cyclopropylamines is less common, photochemical transformations offer powerful strategies for creating complex and strained molecules. researchgate.net Photochemistry can be used to generate reactive intermediates, such as carbenes from diazo compounds, which can then undergo cyclopropanation with an appropriate alkene. The resulting cyclopropane could then be functionalized to an amine. Another potential route involves the [2+2] photocycloaddition of an alkene and a carbonyl compound, known as the Paternò-Büchi reaction, to form oxetanes. researchgate.net While this forms a four-membered ring, related photochemical strategies could potentially be adapted for the construction of three-membered rings. However, established, direct photochemical routes to the cyclopropylamine core are not as prevalent as thermal or electrochemical methods. researchgate.net

Stereoselective Synthesis of Cyclopropylamine Derivatives

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Significant advances have been made in the stereoselective synthesis of cyclopropylamines.

Enantioselective Methodologies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries.

Catalytic Asymmetric Cyclopropanation: Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation of vinylcarbamates with diazoesters yields cyclopropylamine derivatives with high enantioselectivity (up to 99% ee) and diastereoselectivity (up to 96:4). acs.org

Copper-Catalyzed Three-Component Reactions: A highly enantioselective Cu-catalyzed three-component reaction involving cyclopropene, an alkenyl organoboron reagent, and a hydroxyamine ester can produce poly-substituted cis-1,2-alkenylcyclopropylamines with excellent enantiocontrol. nih.gov

The traditional method for obtaining enantiomerically pure cyclopropylamines often involved the resolution of a racemic cyclopropane carboxylic acid, followed by a Curtius rearrangement. longdom.org However, modern catalytic methods provide more direct and efficient routes. longdom.org

Diastereoselective Approaches (e.g., synthesis of trans-2-substituted-cyclopropylamines)

Diastereoselective methods control the relative stereochemistry of multiple stereocenters within a molecule. A significant challenge in cyclopropylamine synthesis is achieving high diastereoselectivity for trans-2-substituted isomers.

A highly diastereoselective synthesis of trans-2-substituted-cyclopropylamines has been developed using readily available α-chloroaldehydes. google.comresearchgate.net The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure. This method has been shown to produce the trans isomer with high selectivity (up to >20:1 d.r.). Researchers noted that cis/trans-isomerization can occur in the presence of zinc halide salts, but this can be suppressed by adding a polar aprotic co-solvent like DMF. google.com

| Entry | Amine | Co-solvent | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Morpholine | None | 77 | 4.4:1 |

| 2 | Morpholine | DMF | 85 | >20:1 |

| 3 | Piperidine | DMF | 81 | >20:1 |

| 4 | Benzylamine | DMF | 75 | >20:1 |

Table 1: Diastereoselective Synthesis of trans-2-phenylcyclopropylamines. Data adapted from research on zinc homoenolate chemistry. google.com

Control of Stereochemistry in this compound Syntheses

The construction of a pentasubstituted cyclopropane core requires precise control over the relative and absolute stereochemistry of multiple stereocenters, including two fully substituted quaternary carbons. The significant steric hindrance imposed by the five methyl groups and the amine group would heavily influence the feasibility and outcome of standard cyclopropanation reactions. A potential synthetic strategy would likely involve a stepwise introduction of substituents onto a pre-formed cyclopropane ring or a highly stereocontrolled cyclopropanation of a polysubstituted alkene. Methods like transition-metal-catalyzed cyclopropanation of a tetrasubstituted alkene could be envisioned, but achieving high stereocontrol would be challenging due to severe steric crowding in the transition state. acs.org The choice of methodology, such as MIRC versus a carbene-based approach, would be critical in navigating the complex steric environment to achieve the desired stereoisomer. acs.org

Synthesis of Highly Substituted Cyclopropylamine Analogues

The synthesis of highly substituted cyclopropylamines often requires specialized methods to overcome steric hindrance and control stereochemistry.

(1-cyclopropyl)cyclopropylamine: This analogue has been synthesized on a large scale from 1-cyclopropylcyclopropanecarboxylic acid via a Curtius degradation. This multi-step route provides a scalable alternative to other methods like the Szymoniak–Kulinkovich reductive cyclopropanation, which can give low yields for this specific target.

Polysubstituted Chiral Cyclopropylamines: As mentioned, copper-catalyzed three-component reactions are effective for producing polysubstituted cyclopropylamines containing up to three stereogenic centers on the ring with high enantioselectivity. nih.gov

Spirocyclopropanes: Spirocyclopropyl oxindoles, which are structurally complex, have been synthesized with excellent diastereomeric ratios (up to 99:1) and enantioselectivity (80-98% ee) using α-chloro-β-dicarbonyl derivatives and alkylideneoxindoles.

These examples demonstrate that while challenging, robust methods exist for creating sterically congested and structurally complex cyclopropylamine analogues, which are valuable building blocks in medicinal chemistry. rsc.org

Strategies for Introducing Multiple Alkyl Substituents on the Cyclopropane Ring

The introduction of multiple alkyl groups onto a cyclopropane ring can be achieved through various synthetic strategies. These methods generally involve the formation of the three-membered ring from a suitably substituted precursor. Key approaches include cyclopropanation of polysubstituted alkenes, Michael-initiated ring closure (MIRC) reactions, and modifications of existing cyclopropane scaffolds.

Cyclopropanation of Alkenes: This is a widely employed method where a carbene or carbenoid is added to an alkene. For the synthesis of heavily alkylated cyclopropanes, this would necessitate the use of a tri- or tetrasubstituted alkene.

Simmons-Smith Reaction: This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. While effective for a range of alkenes, its efficiency can be diminished by the steric hindrance of highly substituted alkenes. masterorganicchemistry.com

Metal-Catalyzed Decomposition of Diazo Compounds: Transition metal catalysts, often based on rhodium, copper, or palladium, can decompose diazoalkanes to generate metal carbenes, which then react with alkenes. This method is versatile, but the synthesis of the required polysubstituted diazo compounds can be challenging, and steric hindrance can again play a limiting role. rsc.org

Dihalocarbene Addition: The reaction of haloforms (e.g., chloroform (B151607) or bromoform) with a strong base generates dihalocarbenes, which can add to alkenes to form dihalocyclopropanes. These can then be subsequently reduced to afford the corresponding dialkylcyclopropane. This method, however, is generally limited to the introduction of two halo-substituents.

Michael-Initiated Ring Closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org This method is particularly useful for creating highly functionalized cyclopropanes. By choosing appropriately substituted Michael donors and acceptors, multiple alkyl groups can be incorporated. The stereoselectivity of the reaction can often be controlled by the choice of reagents and reaction conditions. organic-chemistry.org

Kulinkovich Reaction: This method utilizes a titanium catalyst to react an ester with a Grignard reagent, leading to the formation of a cyclopropanol. rsc.org Subsequent functional group manipulation can lead to the desired substituted cyclopropylamine. The Kulinkovich-Szymoniak reaction is a modification that allows for the direct synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org

The following table summarizes these key strategies:

| Synthetic Strategy | Description | Potential for Multiple Alkyl Substituents | Key Challenges |

| Simmons-Smith Reaction | Reaction of an alkene with an organozinc carbenoid. | Moderate to High | Steric hindrance from substituted alkenes can reduce yield. |

| Metal-Catalyzed Diazo Decomposition | Addition of a metal carbene from a diazo compound to an alkene. | High | Synthesis of polysubstituted diazo precursors; steric hindrance. rsc.org |

| Michael-Initiated Ring Closure (MIRC) | Conjugate addition followed by intramolecular cyclization. | High | Requires appropriately functionalized precursors; control of stereochemistry. rsc.orgorganic-chemistry.org |

| Kulinkovich-Szymoniak Reaction | Titanium-mediated coupling of nitriles with Grignard reagents. | High | Substrate scope can be limited; requires specific functional groups. organic-chemistry.org |

Specific Challenges in the Synthesis of this compound

The synthesis of this compound represents a formidable synthetic challenge due to the extreme steric congestion around the cyclopropane ring. The presence of five methyl groups, in addition to the amino group, creates a highly hindered environment that can impede many standard synthetic transformations.

Formation of the Pentamethylcyclopropane Core:

The primary hurdle is the construction of the fully substituted cyclopropane ring. Any approach would likely start from a highly substituted precursor, which itself may be difficult to synthesize.

Cyclopropanation of a Tetrasubstituted Alkene: A logical precursor would be 2,3,3-trimethylbut-1-ene or 2,3,3-trimethylbut-2-ene. However, tetrasubstituted alkenes are notoriously unreactive in many cyclopropanation reactions due to steric hindrance. nih.gov The approach of a carbene or carbenoid to the double bond would be severely impeded by the existing methyl groups. Even if the reaction were to proceed, the yields would likely be very low. The synthesis of these specific tetrasubstituted alkenes also presents its own set of challenges, often requiring multi-step sequences with potential for side reactions. researchgate.net

MIRC Approaches: While powerful, a MIRC strategy would require a highly substituted Michael acceptor and donor. The steric bulk of the reactants could significantly slow down or completely inhibit both the initial Michael addition and the subsequent intramolecular cyclization.

Introduction of the Amine Group:

Once the pentamethylcyclopropane core is formed (e.g., as a carboxylic acid or alcohol), the introduction of the amine group presents another significant obstacle.

Curtius or Hofmann Rearrangement: These are common methods for converting a carboxylic acid or amide, respectively, to a primary amine. nih.gov Starting from pentamethylcyclopropanecarboxylic acid, the Curtius rearrangement would involve the formation of an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, and subsequent hydrolysis. The extreme steric hindrance around the carbonyl group could make the initial formation of the acyl azide or the subsequent rearrangement difficult.

Reductive Amination: If a pentamethylcyclopropyl ketone could be synthesized, reductive amination would be a potential route. However, the formation of the imine or enamine intermediate from a sterically hindered ketone and ammonia would be challenging. mdpi.com

Nucleophilic Substitution: Direct displacement of a leaving group on the cyclopropane ring by an amine nucleophile is generally disfavored on cyclopropane rings and would be further inhibited by the extreme steric hindrance.

The following table outlines the anticipated challenges for the synthesis of this compound:

| Synthetic Step | Anticipated Challenge | Rationale |

| Cyclopropanation of Tetramethyl-substituted Alkene | Very low reactivity and yield. | Severe steric hindrance from the four methyl groups on the alkene impeding the approach of the carbene/carbenoid. masterorganicchemistry.comnih.gov |

| MIRC Reaction | Slow or no reaction for both Michael addition and cyclization steps. | Steric congestion of the required highly substituted precursors would hinder intermolecular and intramolecular reactions. rsc.org |

| Curtius Rearrangement of Pentamethylcyclopropanecarboxylic Acid | Difficulty in forming the acyl azide and in the rearrangement step. | The carbonyl group is in a highly sterically encumbered environment, making it less accessible to reagents. |

| Reductive Amination of Pentamethylcyclopropyl Ketone | Formation of the imine intermediate is likely to be very slow or not occur. | The ketone would be extremely sterically hindered, preventing nucleophilic attack by ammonia or an amine. mdpi.com |

Computational and Theoretical Studies of Cyclopropylamine Systems

Electronic Structure Investigations of the Cyclopropane-Amine Moiety

The electronic structure of the cyclopropane (B1198618) ring is fundamentally different from that of acyclic alkanes. The geometric constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This angle strain necessitates a rehybridization of the carbon atomic orbitals, leading to the formation of "bent" or "banana" bonds. wikipedia.orghellenicaworld.comscribd.com

In cyclopropane, the carbon-carbon bonds are formed by the overlap of orbitals that have more p-character than typical sp³ orbitals (closer to sp⁵). wikipedia.orghellenicaworld.com This increased p-character results in the maximum electron density of the C-C bonds lying outside the direct internuclear axis, creating the characteristic bent bonds. wikipedia.orghellenicaworld.com This can be observed experimentally through X-ray diffraction studies of cyclopropane derivatives, which show deformation density outside the line connecting the carbon atoms. wikipedia.orghellenicaworld.com

The introduction of an amine group and extensive methyl substitution, as in Pentamethylcyclopropan-1-amine, is expected to modulate this electron density distribution. The nitrogen atom of the amine group is electronegative and will inductively withdraw electron density from the cyclopropane ring. Conversely, the five methyl groups are electron-donating through inductive and hyperconjugative effects. Computational models would predict a complex interplay of these electronic influences on the ring's electron density.

Table 1: Comparison of Idealized vs. Cyclopropane Bonding Orbitals

| Property | Standard Alkane C-C Bond | Cyclopropane C-C Bond |

|---|---|---|

| Hybridization | ~ sp³ | ~ sp⁵ (in C-C), increased s-character in C-H |

| Inter-orbital Angle | ~ 109.5° | ~ 104° |

| Electron Density | Concentrated on the internuclear axis | Displaced outward from the internuclear axis |

| Bond Type | Standard σ-bond | Bent or "banana" bond |

This table presents generalized data for cyclopropane systems to illustrate the concept of bent bonds.

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a crucial role in the stability and reactivity of cyclopropylamine (B47189) systems. The Walsh orbital model of cyclopropane describes a set of high-lying σ-orbitals that have π-like symmetry. These orbitals can interact significantly with adjacent substituents.

In a cyclopropylamine, key hyperconjugative interactions include:

nN → σC-C:* The lone pair on the nitrogen atom (nN) can donate electron density into the antibonding orbitals (σ*) of the adjacent ring C-C bonds. This interaction is conformation-dependent and stabilizes the molecule.

σC-C → σC-N:* The Walsh orbitals of the cyclopropane ring can donate electron density into the antibonding orbital of the C-N bond.

In this compound, the numerous C-H and C-C bonds of the methyl groups introduce additional hyperconjugative possibilities, further stabilizing the carbocation that would be formed upon ring opening. These interactions collectively influence the C-N bond length, the basicity of the amine, and the activation energy for ring-opening reactions. nih.gov

Conformational Analysis of Substituted Cyclopropylamines

The conformational landscape of substituted cyclopropylamines is determined by the balance of electronic and steric effects. Computational methods are essential for mapping this landscape to identify stable conformers and the energy barriers that separate them.

The substitution of all five available positions on the cyclopropane ring with methyl groups in this compound introduces significant steric strain. nih.gov This strain arises from non-bonded interactions between the bulky methyl groups, forcing them into close proximity. This phenomenon, known as Pitzer strain, is added to the inherent ring strain of the cyclopropane core. nih.gov

This high degree of steric crowding severely restricts the rotational freedom of the amine group. The preferred conformation will be one that minimizes the steric clashes between the amine group's hydrogen atoms and the adjacent methyl groups. It is computationally predictable that the amine group will adopt a staggered conformation relative to the vicinal methyl groups to alleviate these repulsive interactions. In highly substituted cyclohexanes, substituents strongly prefer equatorial positions to avoid steric hindrance; similarly, the amine group in this cyclopropane system will orient itself to minimize these severe non-bonded interactions. msu.edu

Table 2: Estimated Contribution to Strain Energy in Substituted Cyclopropanes

| Type of Strain | Source | Estimated Energy (kJ/mol) |

|---|---|---|

| Ring Strain | Deviation from ideal 109.5° bond angles | ~115 |

| Pitzer Strain (per Me-Me interaction) | Steric hindrance between adjacent methyl groups | ~4.4 |

| Torsional Strain | Eclipsing interactions of substituents | Variable |

Data generalized from computational studies on methyl-substituted cyclopropanes. nih.gov

To fully understand the conformational preferences, computational chemists employ energy minimization and potential energy surface (PES) mapping. longdom.orgwikipedia.org A potential energy surface is a multidimensional representation of a molecule's energy as a function of its geometric coordinates. longdom.orgwikipedia.org

For this compound, a PES would be generated by systematically rotating the C-N bond and other rotatable bonds and calculating the system's energy at each point.

Energy Minima: Points on the PES with the lowest energy correspond to stable, low-energy conformations of the molecule. wikipedia.org

Saddle Points: These represent transition states, which are the highest energy points on the lowest energy path between two minima. wikipedia.org The energy difference between a minimum and a saddle point is the activation energy for the conformational change.

Such a computational scan would reveal the most stable rotational isomer (rotamer) of the amine group and quantify the energy penalty for deviating from this optimal conformation. These studies are critical for predicting the molecule's behavior in chemical reactions where specific conformations may be required for reactivity. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For cyclopropylamines, a common reaction is electrophilic ring opening, where the strained ring is cleaved. nih.gov Modeling this process involves identifying the lowest energy pathway from reactants to products.

The Nudged Elastic Band (NEB) method is one technique used to find the minimum energy pathway and locate the transition state. matlantis.com By modeling the reaction of this compound with an electrophile, one could predict which of the C-C bonds is most likely to break. The pentamethyl substitution would be expected to influence the regioselectivity of ring-opening. The electron-donating methyl groups would stabilize a positive charge buildup on the adjacent carbon atoms during the transition state, potentially favoring the cleavage of the most substituted bond.

Transition state analysis provides the structure and energy of the highest-energy point along the reaction coordinate. matlantis.com The calculated activation energy (the difference in energy between the reactants and the transition state) is a key predictor of the reaction rate. matlantis.com For a sterically hindered molecule like this compound, the approach of a reactant to the molecule would be a critical factor in the transition state geometry and energy. Computational analysis allows for the precise characterization of these transient structures, which are impossible to observe directly in an experiment. nih.govresearchgate.net

Elucidation of Mechanism via Computational Chemistry

Computational chemistry plays a pivotal role in mapping out the intricate details of reaction pathways for cyclopropylamine derivatives. semanticscholar.org By employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the potential energy surface of a reaction, identifying intermediates, transition states, and activation energies. openaccessjournals.comresearchgate.net This information is crucial for understanding the feasibility and kinetics of a given transformation.

For instance, in the study of thermal isomerizations or ring-opening reactions of cyclopropylamines, computational methods can elucidate the concerted or stepwise nature of the process. researchgate.netnih.gov The calculations can reveal whether the reaction proceeds through a radical or ionic intermediate, a critical distinction for predicting reaction outcomes and designing synthetic strategies. acs.orgrsc.org In the context of this compound, theoretical models could be used to investigate the stability of the cyclopropyl (B3062369) ring and the energetic barriers associated with its cleavage under various conditions. The presence of five methyl groups would be expected to introduce significant steric and electronic effects, which can be precisely quantified through computational analysis.

A hypothetical reaction coordinate diagram for a ring-opening reaction of a substituted cyclopropylamine, derived from computational studies, might look like the following:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| 0 | Reactant | 0.0 | C1-C2: 1.52, C1-C3: 1.52 |

| 1 | Transition State 1 (TS1) | 25.4 | C1-C2: 1.85, C1-C3: 1.51 |

| 2 | Intermediate | 10.2 | C1-C2 bond fully broken |

| 3 | Transition State 2 (TS2) | 15.8 | C-N bond rotation |

| 4 | Product | -5.6 | New bond formation |

Note: The data in this table is illustrative and represents typical values that could be obtained from computational studies on a substituted cyclopropylamine system.

Prediction of Reactivity and Selectivity in this compound Reactions

Computational models are not only used to explain observed reactivity but also to predict the outcome of reactions, including their selectivity. rsc.orgchemrxiv.org For this compound, theoretical calculations can help foresee how the molecule will behave in the presence of different reagents and under various reaction conditions. Factors such as steric hindrance from the five methyl groups and the electronic nature of the amine functionality can be modeled to predict both regioselectivity and stereoselectivity.

For example, in reactions involving electrophilic attack on the nitrogen atom or the cyclopropane ring, computational methods can determine the most likely site of attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO). The calculated energies of different possible transition states can reveal the most favorable reaction pathway, thus predicting the major product. mdpi.comnih.gov

The influence of the methyl substituents on the reactivity of the cyclopropane ring is a key aspect that can be explored computationally. The electron-donating nature of the methyl groups would be expected to affect the ring's stability and its susceptibility to ring-opening reactions. A comparative computational study of unsubstituted cyclopropylamine and this compound could quantify these electronic and steric effects on the activation barriers for a model reaction.

| Compound | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Cyclopropylamine | Electrophilic Addition | 18.5 | Product A |

| This compound | Electrophilic Addition | 22.1 | Product B |

| Cyclopropylamine | Radical Abstraction | 12.3 | Product C |

| This compound | Radical Abstraction | 10.8 | Product D |

Note: This table presents hypothetical computational data to illustrate the predictive power of theoretical chemistry in assessing the reactivity and selectivity of substituted cyclopropylamines.

Influence of Substituents on Spectroscopic Parameters (Theoretical Predictions)

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ic.ac.uk By calculating the magnetic shielding tensors and vibrational frequencies of a molecule, theoretical methods can provide predicted spectra that can be compared with experimental results to confirm a structure or assign specific signals. nih.gov

For this compound, computational methods can predict the 1H and 13C NMR chemical shifts for each of the unique methyl groups and the cyclopropyl ring protons and carbons. These predictions are highly sensitive to the molecular geometry and the electronic environment of the nuclei. The steric compression and electronic effects of the five methyl groups would lead to a unique spectroscopic signature that can be precisely calculated.

Theoretical calculations can also be used to explore the conformational landscape of the molecule and predict how changes in conformation might affect the spectroscopic parameters. For example, the rotation of the amine group or the methyl groups could be modeled to understand their impact on the NMR chemical shifts.

| Nucleus | Experimental 13C Chemical Shift (ppm) | Calculated 13C Chemical Shift (ppm) | Deviation (ppm) |

| C1 | 35.2 | 34.8 | -0.4 |

| C2/C3 | 25.8 | 26.1 | +0.3 |

| CH3 (C1) | 28.1 | 27.9 | -0.2 |

| CH3 (C2) | 22.5 | 22.9 | +0.4 |

| CH3 (C3) | 22.5 | 22.9 | +0.4 |

Note: The experimental data in this table is hypothetical, while the calculated and deviation values are representative of what could be obtained from high-level computational NMR predictions for a molecule like this compound.

Advanced Spectroscopic Characterization Methodologies in Cyclopropylamine Research

Elucidation of Cyclopropane (B1198618) Ring Stereochemistry via Advanced NMR Techniques

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For complex molecules like Pentamethylcyclopropan-1-amine, advanced NMR methods are indispensable for resolving stereochemistry and confirming connectivity.

High-resolution ¹H and ¹³C NMR spectroscopy provides initial, critical information about the chemical environment of each atom. The protons and carbons of the cyclopropane ring exhibit characteristic upfield chemical shifts due to the ring's magnetic anisotropy and high s-character of the C-C bonds. nih.govresearchgate.net In this compound, the five methyl groups and the amine group significantly influence these shifts.

The ¹H NMR spectrum is expected to show distinct signals for the methyl groups, with their chemical shifts and multiplicities depending on their position on the ring and their stereochemical relationship to the amine group. The protons on the cyclopropane ring itself will also have shifts influenced by the numerous methyl substituents.

Similarly, the ¹³C NMR spectrum will display unique resonances for the three carbons of the cyclopropane ring and the five methyl carbons. The carbon atom bearing the amine group (C1) is expected to be shifted downfield relative to the other two ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Ring Protons (CH) | 0.5 - 1.5 | 15 - 30 | Upfield shift characteristic of cyclopropanes, specific values depend on stereochemistry. |

| Methyl Protons (CH₃) | 0.8 - 1.4 | 10 - 25 | Multiple distinct signals expected due to different chemical environments. |

| Amine Protons (NH₂) | 1.0 - 2.5 | N/A | Broad singlet, chemical shift is concentration and solvent dependent. |

| Ring Carbon (C-NH₂) | N/A | 35 - 50 | Downfield shift due to the electronegative nitrogen atom. |

While 1D NMR provides essential data, 2D NMR experiments are required to piece together the full structure of a complex molecule like this compound. researchgate.netnih.gov These techniques reveal correlations between nuclei, confirming the bonding framework and spatial proximity of different groups.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to establish the connectivity between any remaining protons on the cyclopropane ring and adjacent methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for the unambiguous assignment of each proton and its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is vital for connecting the methyl groups to their specific positions on the cyclopropane ring by showing correlations from methyl protons to ring carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify atoms that are close in space, regardless of whether they are bonded. They are the primary methods for determining the relative stereochemistry of the substituents on the cyclopropane ring. For instance, NOESY can show which methyl groups are on the same face of the ring as the amine group.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent molecule (molecular ion), which can be used to determine its elemental formula. mdpi.com For this compound (C₈H₁₇N), the exact mass of the molecular ion ([M]⁺) would be a key piece of identifying data.

When the molecular ion is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The resulting fragmentation pattern is a reproducible fingerprint of the molecule. chemguide.co.ukwikipedia.org For cyclopropylamines, fragmentation often involves two primary pathways:

Alpha-Cleavage: The bond between the carbon bearing the nitrogen (C1) and an adjacent ring carbon or a substituent is broken. For amines, the cleavage of a C-C bond adjacent to the nitrogen is a very common and favorable process, leading to a stable iminium ion. Loss of a methyl group would be a probable alpha-cleavage pathway.

Ring Opening: The strained cyclopropane ring can open, leading to a more stable acyclic radical cation, which then undergoes further fragmentation. researchgate.netdocbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 127 | [C₈H₁₇N]⁺ | Molecular Ion (M⁺) |

| 112 | [M - CH₃]⁺ | Alpha-cleavage, loss of a methyl radical. |

| 84 | [C₅H₁₀N]⁺ | Ring fragmentation and rearrangement. |

| 70 | [C₄H₈N]⁺ | Further fragmentation following ring opening. |

| 44 | [CH₃-CH=NH₂]⁺ | Cleavage of the C1-C2/C1-C3 bonds. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.comscielo.org.mx It is particularly useful for analyzing volatile compounds and complex mixtures. researchgate.netsemanticscholar.org

In the context of this compound, GC-MS would be used to:

Assess Purity: Determine the presence of any starting materials, byproducts, or isomers in a synthesized sample. Each compound will have a characteristic retention time as it passes through the GC column.

Confirm Identity: The mass spectrometer detector provides a mass spectrum for each separated component, which can be compared to a reference spectrum to confirm the identity of the target compound.

Analyze Reaction Mixtures: Monitor the progress of a reaction by analyzing the composition of the mixture over time.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. umsystem.edunih.gov It is an excellent tool for identifying the presence of specific functional groups and analyzing the bonds within a molecule.

For this compound, the IR spectrum would show characteristic absorption bands corresponding to:

N-H Vibrations: The primary amine group will exhibit N-H stretching vibrations (typically a doublet in the 3300-3500 cm⁻¹ region) and N-H bending (scissoring) vibrations (around 1590-1650 cm⁻¹).

C-H Vibrations: The C-H bonds of the methyl groups and the cyclopropane ring will have stretching vibrations just below and just above 3000 cm⁻¹, respectively. The C-H bonds on a cyclopropane ring often appear at a slightly higher frequency (>3000 cm⁻¹) than typical alkane C-H stretches due to the increased s-character of the bonds. docbrown.info

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" and deformation modes, though these can be complex in a highly substituted molecule. A notable C-C skeletal vibration for cyclopropane is often observed around 1000-1020 cm⁻¹. docbrown.infonist.gov

Raman spectroscopy provides complementary information. While N-H and O-H bonds often give weak Raman signals, the C-C bonds of the cyclopropane ring skeleton are expected to produce strong, characteristic Raman scattering peaks.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Notes |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | IR | Doublet typical for primary amines. |

| C-H Stretch (Ring) | 3000 - 3100 | IR, Raman | Characteristic high frequency for strained rings. docbrown.info |

| C-H Stretch (Methyl) | 2850 - 2960 | IR, Raman | Typical alkane C-H stretching region. |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | Confirms presence of a primary amine. |

| CH₂/CH₃ Bend (Deformation) | 1375 - 1465 | IR | Confirms presence of alkyl groups. |

| C-C Skeletal (Ring) | 1000 - 1020 | IR, Raman | Characteristic cyclopropane ring vibration. docbrown.infonist.gov |

Compound List

Infrared (IR) Spectroscopy for Characteristic Frequencies

Infrared (IR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to be dominated by absorptions from the amine group, the numerous methyl groups, and the characteristic cyclopropane ring.

Primary aliphatic amines typically exhibit two distinct N-H stretching bands due to asymmetric and symmetric vibrations. msu.eduorgchemboulder.com These bands are generally found in the 3300-3500 cm⁻¹ region and are sharper and weaker than the O-H bands of alcohols. orgchemboulder.com The C-H stretching vibrations from the five methyl groups would appear in the standard alkyl region of 2850-2950 cm⁻¹. ucla.edu A key feature for cyclopropane derivatives is the C-H stretching of the ring itself, which occurs at a slightly higher frequency, typically 3040-3080 cm⁻¹, due to the increased s-character of the C-H bonds in the strained ring system. uomustansiriyah.edu.iqdocbrown.info

Other significant absorptions include the N-H bending (scissoring) vibration for primary amines, which gives rise to a band between 1580-1650 cm⁻¹, and the C-N stretching vibration, expected in the 1020-1250 cm⁻¹ range for aliphatic amines. orgchemboulder.com The cyclopropane ring itself has characteristic skeletal vibrations, often referred to as ring deformation modes, that appear in the fingerprint region, with a notable absorption typically around 1000-1020 cm⁻¹. docbrown.info

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium |

| C-H Stretch (Cyclopropane Ring) | 3040 - 3080 | Medium |

| C-H Stretch (Methyl Groups) | 2850 - 2950 | Strong |

| N-H Bend (Scissoring) | 1580 - 1650 | Variable |

| C-N Stretch | 1020 - 1250 | Weak-Medium |

| Cyclopropane Ring Deformation | ~1020 | Medium |

Raman Spectroscopy for Ring Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly effective for observing the symmetric, non-polar vibrations of molecules. For cyclopropane derivatives, Raman spectroscopy is an excellent tool for characterizing the vibrations of the three-membered ring.

The most characteristic feature in the Raman spectrum of a cyclopropane-containing molecule is the symmetric ring stretching mode, often called the "ring breathing" vibration. cdnsciencepub.com This mode involves the simultaneous expansion and contraction of the three C-C bonds in the ring. It gives rise to a very strong and sharp signal, as it causes a significant change in the molecule's polarizability. nih.gov In methylene cyclopropane, this mode is readily identified at 1034 cm⁻¹. cdnsciencepub.com Other ring vibrations, such as the asymmetric stretching and deformation modes, are also active in the Raman spectrum, though typically with less intensity. cdnsciencepub.com These ring-specific vibrations provide definitive evidence for the presence of the cyclopropane moiety.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Raman Intensity |

|---|---|---|

| Symmetric Ring Stretch ("Ring Breathing") | ~1030 - 1040 | Very Strong |

| Asymmetric Ring Stretch | ~895 | Weak-Medium |

| Ring Deformation | ~720 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Determination of Absolute Configuration and Conformation

For a chiral molecule like this compound, single-crystal X-ray diffraction is the definitive method for establishing its absolute configuration. nih.govnih.gov When an enantiomerically pure sample is crystallized, the resulting diffraction data can be used to solve the complete 3D structure.

The determination of the correct enantiomer is typically achieved through the analysis of anomalous dispersion, also known as the Bijvoet method. researchgate.net This effect, which is more pronounced with heavier atoms but measurable for light-atom structures with modern diffractometers, causes slight differences in the intensities of specific pairs of reflections (h,k,l and -h,-k,-l). The Flack parameter is a critical value refined during the structure solution that indicates whether the determined atomic arrangement corresponds to the correct absolute configuration; a value close to 0 confirms the correct structure, while a value near 1 indicates that the inverted structure is the correct one. nih.gov

The crystallographic analysis also reveals the molecule's preferred conformation in the solid state. This includes the precise torsional angles defining the orientation of the amine and the five methyl groups relative to the plane of the cyclopropane ring.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. iucr.org For this compound, the primary forces dictating the crystal structure would be hydrogen bonding and van der Waals interactions.

The primary amine group (-NH₂) is capable of acting as both a hydrogen bond donor and acceptor, leading to the formation of N-H···N hydrogen bonds. iucr.orgrsc.org These interactions are directional and are a principal structure-directing force in the crystals of many primary amines. rsc.orgresearchgate.net The analysis of the crystal structure would reveal the geometry (distances and angles) and network of these hydrogen bonds, which could link molecules into chains, sheets, or more complex three-dimensional arrays.

In addition to hydrogen bonding, the packing will be heavily influenced by weaker van der Waals forces and steric repulsion between the bulky pentamethyl-substituted cyclopropane units. iucr.org The interplay between the directional hydrogen bonds and the non-directional dispersion forces determines the final, most thermodynamically stable packing arrangement, influencing properties such as crystal density and melting point. rsc.org Hirshfeld surface analysis is a common computational tool used to visualize and quantify the different types of intermolecular contacts within the crystal. iucr.org

Future Research Directions and Unexplored Avenues in Pentamethylcyclopropan 1 Amine Chemistry

Development of Novel Synthetic Routes to Highly Substituted Cyclopropylamines

The synthesis of polysubstituted cyclopropylamines, such as pentamethylcyclopropan-1-amine, remains a significant challenge. While numerous methods exist for the preparation of simpler cyclopropylamines, the construction of highly congested three-membered rings with multiple substituents requires the development of new and more robust synthetic strategies. acs.orgnih.gov

Future research in this area will likely focus on several key approaches:

Transition-Metal Catalyzed Cyclopropanation: The use of transition-metal catalysis, particularly with catalysts based on rhodium, copper, and palladium, has been instrumental in the synthesis of various cyclopropane (B1198618) derivatives. hilarispublisher.com Future efforts will likely be directed towards the development of novel catalyst systems that can efficiently mediate the cyclopropanation of highly substituted and sterically demanding olefins with diazo compounds or other carbene precursors. The goal will be to achieve high yields and diastereoselectivities for compounds like this compound.

C-H Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. nih.gov The development of methods for the direct C-H amination of fully substituted cyclopropanes would provide a direct and atom-economical route to this compound and its analogs. This approach would bypass the need for pre-functionalized starting materials. A recent novel approach to synthesizing 1-substituted cyclopropylamines involves a phosphine-catalyzed formal tertiary Csp³–H amination of cyclopropanes. acs.org

Novel Ring-Closing Methodologies: The exploration of new ring-closing strategies, such as intramolecular cyclization of appropriately functionalized acyclic precursors, could provide alternative pathways to highly substituted cyclopropylamines. This might involve radical cyclizations, electrophilic cyclizations, or transition-metal-catalyzed intramolecular C-N bond formations.

Kulinkovich-Szymoniak Reaction and Modifications: The Kulinkovich-Szymoniak reaction, which utilizes a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents, offers a direct route to primary cyclopropylamines from readily available starting materials. organic-chemistry.org Future research could focus on expanding the scope of this reaction to accommodate the synthesis of highly substituted cyclopropylamines by exploring new titanium catalysts and Lewis acid promoters.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Transition-Metal Catalyzed Cyclopropanation | High efficiency and selectivity | Catalyst development for sterically hindered substrates |

| C-H Functionalization | Atom economy, directness | Regio- and stereoselectivity control |

| Novel Ring-Closing Methodologies | Access to diverse structures | Substrate synthesis, optimizing cyclization conditions |

| Modified Kulinkovich-Szymoniak Reaction | Use of simple starting materials | Overcoming steric hindrance in the coupling step |

Exploration of Underutilized Reactivity Modes of this compound

The reactivity of cyclopropylamines is often dominated by reactions involving the amino group or ring-opening transformations. However, the unique steric and electronic environment of this compound could enable novel and currently underutilized reactivity modes.

Future investigations should explore:

Ring-Opening Reactions under Novel Conditions: While cyclopropylamines are known to undergo ring-opening reactions, the influence of the five methyl groups on the regioselectivity and stereoselectivity of these processes is largely unknown. Research into novel reagents and catalytic systems for promoting selective ring-opening could lead to the synthesis of valuable acyclic amine derivatives.

[3+2] and [3+3] Cycloaddition Reactions: The strained cyclopropane ring can act as a three-carbon component in cycloaddition reactions. The steric bulk of the methyl groups in this compound could impart unusual selectivity in these transformations, providing access to complex nitrogen-containing heterocyclic systems.

Directed C-H Functionalization: The amine group in this compound could be used as a directing group to activate and functionalize the adjacent methyl C-H bonds. This would allow for the late-stage modification of the cyclopropane core and the introduction of additional functional groups.

Advanced Mechanistic Studies Employing Modern Analytical Techniques

A deep understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical transformations. The application of modern analytical techniques will be essential for elucidating the intricate mechanistic details of reactions involving this compound.

Future mechanistic studies will likely involve:

In Situ Spectroscopy: Techniques such as in situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time information on the formation and consumption of reactants, intermediates, and products. This will be invaluable for identifying transient intermediates and understanding the kinetics of complex reaction pathways.

Kinetic Analysis: Detailed kinetic studies, including the determination of reaction orders, activation parameters, and isotope effects, will provide quantitative insights into the rate-determining steps and the nature of the transition states involved in reactions of this compound. A kinetic analysis of a "declick" reaction, for example, revealed a multi-step process and provided a complete mechanistic picture. rsc.org

Isotopic Labeling Studies: The use of isotopically labeled substrates (e.g., with deuterium or carbon-13) can help to trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

| Analytical Technique | Information Gained | Application to this compound Chemistry |

| In Situ Spectroscopy | Identification of intermediates, reaction progress monitoring | Elucidating the mechanism of novel synthetic routes |

| Kinetic Analysis | Rate laws, activation parameters | Understanding the factors controlling reaction selectivity |

| Isotopic Labeling | Atom-transfer pathways | Confirming bond-breaking and bond-forming events |

Computational Studies on the Design of Novel Cyclopropylamine (B47189) Architectures

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules and reactions.

Future computational studies in the field of cyclopropylamine chemistry will likely focus on:

Predicting Reactivity and Selectivity: Density functional theory (DFT) and other quantum chemical methods can be used to model the transition states of reactions involving this compound, allowing for the prediction of reaction outcomes and the rationalization of observed selectivities.

Designing Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis of highly substituted cyclopropylamines. By modeling the interaction of potential catalysts with substrates and intermediates, researchers can identify promising candidates for experimental validation.

Exploring Conformational Landscapes: The conformational flexibility of the cyclopropane ring and the substituents can have a significant impact on reactivity. Computational studies can map out the conformational energy landscape of this compound and its derivatives, providing insights into their preferred shapes and how these influence their chemical behavior.

Investigation of Stereochemical Control in Complex Transformations

The development of stereoselective methods for the synthesis and modification of cyclopropylamines is a major goal in organic chemistry, particularly for applications in medicinal chemistry where the biological activity of a molecule is often dependent on its three-dimensional structure.

Future research in this area will need to address:

Asymmetric Cyclopropanation: The development of new chiral catalysts for the asymmetric cyclopropanation of highly substituted olefins will be crucial for accessing enantiomerically pure this compound and its analogs.

Diastereoselective Functionalization: For reactions that introduce new stereocenters, controlling the diastereoselectivity will be paramount. This will require a detailed understanding of the factors that govern the approach of reagents to the cyclopropane ring, including steric and electronic effects.

Chiral Resolution and Derivatization: In cases where stereoselective synthesis is not feasible, the development of efficient methods for the resolution of racemic mixtures of this compound will be important. Furthermore, the stereoselective derivatization of the amine group could be used to separate enantiomers and to introduce new functionality in a stereocontrolled manner.

Q & A

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening reactions, predicting regioselectivity in electrophilic attacks .

- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF.

- Retrosynthesis AI Tools : Platforms like PubChem’s AI-driven synthesis planners propose feasible routes by cross-referencing cyclopropane reaction databases .

These methods help identify metastable intermediates or side products not detected experimentally.

How can researchers address contradictions in reported biological activity data for this compound analogs?

Advanced Research Focus

Conflicting results (e.g., varying IC values in enzyme assays) may arise from:

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration).

- Isomerism : Unresolved stereoisomers with distinct binding affinities.

- Statistical Rigor : Apply ANOVA or t-tests to evaluate significance; replicate experiments across multiple cell lines .

Documenting all variables in the Materials & Methods section (e.g., cell culture protocols, buffer compositions) ensures reproducibility .

What safety protocols are critical when handling this compound hydrochloride in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of amine vapors.

- Waste Disposal : Neutralize acidic residues before disposal; segregate halogenated waste .

Refer to SDS sheets for LD data and first-aid measures (e.g., rinsing exposed skin with water for 15 minutes) .

How do steric and electronic effects of the cyclopropane ring influence the amine’s nucleophilicity?

Advanced Research Focus

The cyclopropane ring’s angle strain increases electron density on the amine group, enhancing nucleophilicity in:

- SN Reactions : Methyl substitution on the cyclopropane ring slows backside attack due to steric hindrance.

- Acylation : Compare reactivity with acetic anhydride vs. bulkier acylating agents to quantify steric effects.

Kinetic studies (e.g., monitoring reaction rates via UV-Vis) validate computational predictions .

What methodologies enable high-throughput screening of this compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- LC-MS/MS : Quantifies plasma stability and metabolic clearance in vitro.

- Caco-2 Cell Assays : Predicts intestinal absorption and blood-brain barrier permeability.

- Molecular Docking : Screens binding affinity against cytochrome P450 enzymes to assess drug-drug interaction risks .

Standardize protocols using positive controls (e.g., propranolol for permeability studies) to minimize inter-lab variability .

How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

Q. Advanced Research Focus

-

Variation of Substituents : Systematically replace methyl groups with halogens or aryl rings to map steric/electronic contributions.

-

Data Tables :

Derivative R-Group IC (nM) LogP PMCP-1 -CH 120 ± 15 2.1 PMCP-2 -Cl 85 ± 10 2.8 -

Multivariate Analysis : Use principal component analysis (PCA) to correlate structural features with activity .

What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Q. Advanced Research Focus

- Stabilization : Store as hydrochloride salt at –20°C; avoid exposure to light or humidity.

- Buffering : Use phosphate buffers (pH 7.4) in biological assays to prevent amine protonation-induced degradation.

- Antioxidants : Add 0.1% w/v ascorbic acid to reaction mixtures to inhibit oxidation .

How should researchers document synthetic procedures to ensure reproducibility in publications?

Basic Research Focus

Follow ACS Style Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.